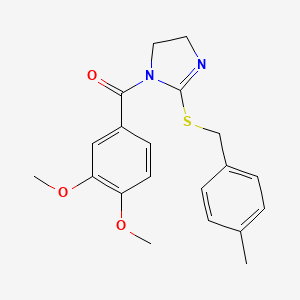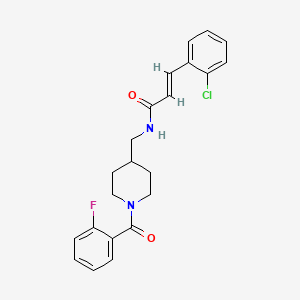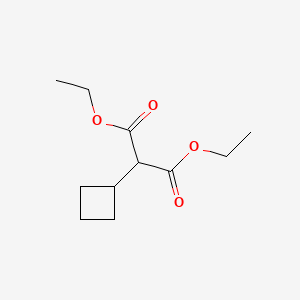
(3,4-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , “(3,4-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone,” is not directly described in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied. For instance, the synthesis of compounds with arylmethanone groups and their pharmacological evaluation is reported, demonstrating central nervous system depressant activity and potential anticonvulsant properties . Another study describes the synthesis of a compound with a dimethoxyphenyl component, which upon bromination, led to the formation of bromophenol derivatives through selective O-demethylation . These studies suggest that the compound of interest may have similar reactivity and potential biological activity due to the presence of related functional groups.
Synthesis Analysis
The synthesis of related compounds involves the formation of arylmethanone derivatives, which are shown to possess biological activity . Although the exact synthesis of the compound is not detailed, the methodologies used in the synthesis of similar compounds could potentially be adapted. For example, the synthesis of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone and its subsequent bromination to yield bromophenol derivatives indicates that methoxy groups on the phenyl ring can undergo selective transformations . This information could guide the synthesis of the compound by suggesting possible reaction conditions and transformations.
Molecular Structure Analysis
The molecular structure of the compound includes a dimethoxyphenyl group, which is a common moiety in various synthetic compounds with potential pharmacological properties . The presence of a thioether linkage to a 4,5-dihydro-1H-imidazol-1-yl group suggests that the compound could exhibit interesting chemical reactivity and biological activity. The structure-activity relationships of similar compounds have been explored, indicating that small changes in the molecular structure can significantly impact their pharmacological profile .
Chemical Reactions Analysis
The chemical reactions involving compounds with dimethoxyphenyl groups can include selective O-demethylation, as seen in the bromination of a related compound . This suggests that the compound may also undergo similar selective demethylation reactions under appropriate conditions. The thioether linkage in the compound may also participate in various chemical reactions, potentially leading to the formation of new derivatives with altered properties.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, the properties of related compounds can offer some insights. Arylmethanones typically have a solid state at room temperature and may exhibit varying solubilities in organic solvents . The presence of methoxy groups can influence the compound's polarity and solubility. The bromination study of a related compound provides information on the reactivity of methoxy groups under halogenation conditions . These properties are crucial for understanding the compound's behavior in different environments and can affect its synthesis, storage, and application in biological systems.
Aplicaciones Científicas De Investigación
Anticancer Potential
- Synthesis and Anticancer Properties : One study explores a derivative similar to (3,4-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, highlighting its potential as a stable, biologically active anticancer agent. This derivative demonstrates selective cytotoxicity against tumorigenic cell lines, making it a promising candidate for cancer treatment research (Hayakawa et al., 2004).
Antioxidant Activities
Synthesis and Antioxidant Effects : Another research focused on the synthesis of phenol derivatives from a compound structurally similar to the one . The study reported significant antioxidant activities of the synthesized molecules, indicating the potential use of these compounds in developing antioxidant therapies (Artunç et al., 2020).
Novel Synthesis Approach and Antioxidant Properties : A related study synthesized different derivatives, including bromophenols, from a similar compound. These derivatives exhibited notable antioxidant properties, suggesting their potential application in the development of antioxidant drugs (Balaydın et al., 2010).
Synthesis and Biological Activities
Synthetic Process and Biological Relevance : Research into the synthesis and molecular docking analysis of novel derivatives reveals potential antibacterial and antioxidant activities. These findings open up possibilities for the application of these compounds in developing new antimicrobial and anticancer agents (Lynda, 2021).
Synthetic Techniques and Antimicrobial, Anticancer Agents : Another study synthesized a series of novel derivatives, showing significant in vitro antimicrobial and anticancer activity. This indicates the potential of these compounds in pharmacological research for developing new therapies (Hafez et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Mode of Action
It’s worth noting that similar compounds are known to interact with their targets in a way that modulates biological processes .
Biochemical Pathways
Similar compounds have been known to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds are known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-4-6-15(7-5-14)13-26-20-21-10-11-22(20)19(23)16-8-9-17(24-2)18(12-16)25-3/h4-9,12H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBENSVMBKZYIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2533235.png)



![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide](/img/structure/B2533242.png)
![(4-Chlorophenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2533244.png)

![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2533247.png)
![2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide](/img/structure/B2533250.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2533251.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2533254.png)
